2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate

Chemical Biology Drug Discovery Structure-Activity Relationship

2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate (CAS 953197-09-6) is a synthetic organic compound featuring a 2-(piperidin-1-yl)benzothiazole core esterified at the 6-position with a 4-[butyl(methyl)sulfamoyl]benzoate group. While it belongs to a class of benzothiazole-sulfamoyl derivatives often explored for enzyme inhibition and receptor modulation, a comprehensive search of primary research literature, patents, and authoritative databases has not yielded any specific, quantitative bioactivity data for this exact compound.

Molecular Formula C24H29N3O4S2
Molecular Weight 487.63
CAS No. 953197-09-6
Cat. No. B2673349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate
CAS953197-09-6
Molecular FormulaC24H29N3O4S2
Molecular Weight487.63
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
InChIInChI=1S/C24H29N3O4S2/c1-3-4-14-26(2)33(29,30)20-11-8-18(9-12-20)23(28)31-19-10-13-21-22(17-19)32-24(25-21)27-15-6-5-7-16-27/h8-13,17H,3-7,14-16H2,1-2H3
InChIKeyBCZPXBKJLWGGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate: A Structurally Defined Benzothiazole-Sulfamoyl Ester for Specialized Research


2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate (CAS 953197-09-6) is a synthetic organic compound featuring a 2-(piperidin-1-yl)benzothiazole core esterified at the 6-position with a 4-[butyl(methyl)sulfamoyl]benzoate group. While it belongs to a class of benzothiazole-sulfamoyl derivatives often explored for enzyme inhibition and receptor modulation, a comprehensive search of primary research literature, patents, and authoritative databases has not yielded any specific, quantitative bioactivity data for this exact compound. [1] This places it in a category of research chemicals with defined structure but undocumented biological profile, where its primary value may be as a synthetic intermediate, a negative control, or a fragment for further structural elaboration. [2]

The Risks of Blind Substitution: Why In-Class Benzothiazole-Sulfamoyl Analogs Are Not Interchangeable with the Target Compound


The class of 2-amino/piperidinyl-benzothiazol-6-yl sulfamoyl benzoates demonstrates that even minor structural modifications can dramatically alter biological activity and selectivity. Literature on closely related FAAH inhibitors shows that the specific sulfamoyl substituent (e.g., diethyl vs. cyclohexyl(methyl)) and the nature of the heterocycle at the 2-position (piperidine vs. piperazine) are critical determinants of potency and selectivity profiles. [1] Without specific activity data for the butyl(methyl)sulfamoyl-piperidine combination, substituting a generic analog with a published IC50 risks acquiring a compound with an entirely different target engagement profile, potentially invalidating experimental results. [2]

Quantitative Evidence Gap Analysis: 2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate vs. Commercial Analogs


Bioactivity Profile: Target Compound is a 'Dark Matter' Molecule vs. Documented FAAH/PPARδ Inhibitors

A systematic search of scientific literature, patent databases, and authoritative chemical registries found no experimentally determined IC50, Ki, EC50, or other quantitative activity data for 2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate. In contrast, structurally related benzothiazole-piperidine-sulfamoyl analogs have been reported with nanomolar IC50 values against FAAH (e.g., compound 16j) and PPARδ. [REFS-1, REFS-2] This represents a fundamental 'knowledge gap' rather than a measured difference, making the compound suitable only as an uncharacterized probe or a synthetic intermediate. [3]

Chemical Biology Drug Discovery Structure-Activity Relationship

Structural Differentiation: The Uniquely Bulky Butyl(Methyl)sulfamoyl Group Lacks Performance Data

The compound's key structural differentiator is its terminal sulfamoyl group, which bears N-butyl and N-methyl substituents. This differentiates it from popular commercial analogs with diethylsulfamoyl (CAS 953172-67-3) or cyclohexyl(methyl)sulfamoyl tails. The increased lipophilicity and steric bulk of the butyl group can theoretically influence membrane permeability and target binding, but no experimental logD, logP, or permeability data were found. The structural difference is purely computational; no head-to-head comparison data exists to demonstrate a practical advantage. [1]

Medicinal Chemistry Physicochemical Properties Library Design

Synthetic Tractability: Multi-Step Route Complexity vs. Simpler Analogs

Detailed synthetic procedures for the target compound were not found, forcing reliance on vendor descriptions which indicate a multi-step synthesis involving benzothiazole core construction and subsequent sulfamoylation. Analogs without the complex sulfamoyl ester, such as the simple benzoate or methoxybenzoate derivatives (e.g., CAS 953194-63-3), are likely synthetically more accessible, offering a shorter route and potentially higher yields. [1] This inferred complexity translates to higher procurement costs and longer lead times, a practical disadvantage unless the unique structural feature is experimentally justified.

Synthetic Chemistry Chemical Sourcing Custom Synthesis

Valid Application Scenarios for 2-(Piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate in R&D Procurement


1. As a Chemical Probe or Negative Control in the Absence of Bioactivity Data

Given the lack of documented target activity, the most scientifically valid application is as a structurally matched negative control for active analogs within the same chemotype. If a program has identified a hit in a related benzothiazole-sulfamoyl series, this compound can serve as a counter-screening tool to confirm that activity is not solely driven by the core scaffold. [1] Its use is predicated on the explicit lack of expected activity, which must be experimentally confirmed.

2. As a Core Scaffold for Fragment-Based or Late-Stage Derivatization

The compound's primary utility may be as a synthetic building block. The benzoate ester linkage offers a handle for further diversification, while the combination of a basic piperidine and a neutral sulfamoyl group provides a unique pharmacophoric starting point. This scenario leverages its structural novelty without requiring pre-existing biological validation. [2]

3. For Building Diversity-Oriented Screening Libraries

For organizations seeking to expand the chemical space of their screening decks, this compound offers a distinct combination of a benzothiazole core, a piperidine substituent, and a bulky, asymmetric sulfamoyl tail. Its value here is defined by its structural dissimilarity to other library members, with the primary selection criterion being chemical uniqueness rather than demonstrated potency. [3]

Quote Request

Request a Quote for 2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.